molecular formula C15H20N2O7 B14004462 Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate CAS No. 5874-76-0

Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate

Cat. No.: B14004462
CAS No.: 5874-76-0
M. Wt: 340.33 g/mol
InChI Key: WMKCPTRURVRKRM-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate is a structurally complex organic compound characterized by a methyl ester backbone, two hydroxyl groups, a phenylmethoxycarbonylamino substituent, and an amino-propanoyl moiety. The compound’s multiple hydrogen-bonding sites (hydroxyl and amino groups) likely influence its solubility and reactivity, while the phenylmethoxycarbonyl group may enhance stability against enzymatic degradation .

Properties

CAS No.

5874-76-0

Molecular Formula

C15H20N2O7

Molecular Weight

340.33 g/mol

IUPAC Name

methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate

InChI

InChI=1S/C15H20N2O7/c1-23-14(21)12(8-19)16-13(20)11(7-18)17-15(22)24-9-10-5-3-2-4-6-10/h2-6,11-12,18-19H,7-9H2,1H3,(H,16,20)(H,17,22)

InChI Key

WMKCPTRURVRKRM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CO)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate typically involves multiple steps. One common method starts with N-benzyloxycarbonyl-L-serine, which undergoes esterification to form L-serine methyl ester hydrochloride. This intermediate is then reacted with N-carbobenzoxy-L-serine to yield the desired compound .

Industrial Production Methods

This includes the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or activation, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several methyl/ethyl esters documented in pesticide chemistry and synthetic intermediates. Key analogs include:

Compound Name Molecular Formula Functional Groups Applications Key Differences References
Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate C₁₆H₂₁N₃O₈ Methyl ester, hydroxyl (×2), phenylmethoxycarbonylamino, amino-propanoyl Not specified Unique combination of dual hydroxyls and amino-propanoyl
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate (pyriminobac-methyl) C₁₈H₂₀N₂O₆ Methyl ester, pyrimidinyloxy, methoxyiminoethyl Herbicide (rice paddies) Pyrimidinyl ring enhances herbicidal specificity
Ethyl 3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoate C₂₁H₂₄N₂O₆ Ethyl ester, 4-hydroxyphenyl, phenylmethoxycarbonylamino Not specified (possible synthetic intermediate) Ethyl ester increases lipophilicity; 4-hydroxyphenyl alters aromatic interactions
Methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate (diclofop-methyl) C₁₆H₁₄Cl₂O₄ Methyl ester, dichlorophenoxy Herbicide (broadleaf weed control) Chlorinated phenoxy group enhances herbicidal activity

Physicochemical Properties

  • Solubility: The dual hydroxyl groups in the target compound likely improve aqueous solubility compared to pyriminobac-methyl (pyrimidinyloxy) or diclofop-methyl (chlorinated phenoxy), which are more lipophilic .
  • Stability: The phenylmethoxycarbonylamino group, shared with the ethyl analog in , may confer resistance to hydrolysis compared to simpler esters like diclofop-methyl .

Research Findings

Functional Group Impact on Bioactivity

  • Hydroxyl Groups: The target compound’s dual hydroxyls may enhance binding to polar biological targets (e.g., enzymes), contrasting with pyriminobac-methyl’s pyrimidinyloxy group, which likely targets nucleotide biosynthesis .
  • Ester Choice : Methyl esters (target compound, diclofop-methyl) generally exhibit higher volatility and faster degradation than ethyl esters (), affecting environmental persistence .

Biological Activity

Methyl 3-hydroxy-2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]propanoate, with the CAS number 5874-76-0, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

  • Molecular Formula : C15H20N2O7
  • Molecular Weight : 340.33 g/mol
  • IUPAC Name : methyl 3-hydroxy-2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoate
  • InChI Key : WMKCPTRURVRKRM-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps, starting from N-benzyloxycarbonyl-L-serine. The synthetic route includes esterification to form L-serine methyl ester hydrochloride, followed by reaction with N-carbobenzoxy-L-serine to yield the target compound. This multi-step process ensures high purity and consistency of the final product, which is crucial for biological testing and applications .

This compound exhibits various biological activities, particularly in cancer research. Its mechanism of action is believed to involve inhibition of histone deacetylases (HDACs), which play a critical role in gene expression regulation and are implicated in cancer progression . The compound has shown selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for cancer treatment.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that derivatives of similar compounds exhibited significant inhibitory effects on colon cancer cell lines (HCT116). The IC50 values ranged from 0.12 mg/mL to 0.81 mg/mL, indicating potent antiproliferative activity . Notably, compounds with structural similarities to this compound showed specific action against cancerous cells without affecting non-cancerous cells like HEK293 .
  • Mechanistic Insights :
    • The study indicated that the compounds might act through the HSP90 and TRAP1 mediated signaling pathways, which are crucial for cellular stress responses and apoptosis in cancer cells. The highest selectivity was observed for compounds showing strong binding affinity to TRAP1 .

Data Table: Biological Activity Overview

Parameter Value
CAS Number 5874-76-0
Molecular Weight 340.33 g/mol
IC50 (HCT116) 0.12 - 0.81 mg/mL
Selectivity (Normal Cells) High
Mechanism HDAC inhibition
Target Pathways HSP90, TRAP1

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